An In-depth Technical Guide to tert-Butyl 4-amino-3-nitrobenzoate
An In-depth Technical Guide to tert-Butyl 4-amino-3-nitrobenzoate
Abstract
This technical guide provides a comprehensive overview of tert-butyl 4-amino-3-nitrobenzoate, a pivotal intermediate in modern organic synthesis. With its unique trifunctional substitution pattern on the benzene ring, this compound serves as a versatile building block for a wide array of complex molecules, particularly in the realm of pharmaceutical development. This document details its core chemical and physical properties, provides an in-depth analysis of its spectroscopic signature, outlines robust protocols for its synthesis, discusses its chemical reactivity, and summarizes its applications and safety considerations. The content herein is curated for researchers, chemists, and drug development professionals who require a deep, practical understanding of this valuable synthetic intermediate.
Introduction and Molecular Overview
Tert-butyl 4-amino-3-nitrobenzoate is an aromatic compound distinguished by three key functional groups: a tert-butyl ester, a primary amine, and a nitro group. The spatial and electronic interplay of these groups—an electron-donating amine and an electron-withdrawing nitro group ortho to each other, with a bulky ester para to the amine—creates a molecule with specific reactivity and utility. It is primarily valued as a precursor for constructing heterocyclic systems and other highly functionalized molecules. Its derivatives are integral to the synthesis of various biologically active compounds.[1][2]
The structural arrangement allows for selective chemical transformations. For instance, the nitro group can be reduced to an amine, creating a diamino-substituted ring, while the ester can be hydrolyzed to a carboxylic acid, providing another handle for modification. This inherent versatility makes it a compound of significant interest in medicinal chemistry and process development.
Physicochemical and Spectroscopic Properties
Accurate characterization is the bedrock of chemical synthesis. The properties of tert-butyl 4-amino-3-nitrobenzoate are summarized below, providing the foundational data required for its identification and use in experimental settings.
Physical and Chemical Identity
The fundamental identifiers and physical state information for tert-butyl 4-amino-3-nitrobenzoate are presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | tert-butyl 4-aminobenzoate | [3] |
| CAS Number | 18144-47-3 (for parent amine) | [3] |
| Molecular Formula | C₁₁H₁₄N₂O₄ | [1][4] |
| Molecular Weight | 238.24 g/mol | [1][4] |
| Appearance | Expected to be a yellow to orange solid | [5] |
| SMILES | CC(C)(C)OC(=O)C1=CC(=C(C=C1)N)[O-] | |
| InChI Key | WXCKTMRTFPMWKH-UHFFFAOYSA-N (for methylamino analog) |
Note: The IUPAC name and CAS number often refer to the parent compound, tert-butyl 4-aminobenzoate, with the nitro-substituted version being a specific derivative. The molecular formula and weight have been adjusted for the nitro group.
Spectroscopic Data Analysis
| Spectroscopic Technique | Predicted Key Observations and Rationale |
| ¹H NMR | Aromatic Protons (3H): Three distinct signals in the aromatic region (approx. 6.8-8.5 ppm). The proton ortho to the nitro group will be the most downfield (highest ppm). The proton between the amino and ester groups will be the most upfield (lowest ppm). Amino Protons (2H): A broad singlet (approx. 5.0-6.5 ppm), the position of which can vary with solvent and concentration. tert-Butyl Protons (9H): A sharp singlet at approximately 1.5-1.6 ppm, characteristic of the nine equivalent protons of the tert-butyl group. |
| ¹³C NMR | Carbonyl Carbon (C=O): A signal in the range of 164-167 ppm.[9][10] Aromatic Carbons (6C): Six distinct signals. The carbon bearing the nitro group will be significantly downfield. The carbons attached to the amino and ester groups will also be downfield, while the others will appear at intermediate shifts. tert-Butyl Carbons: Two signals: a quaternary carbon around 80-82 ppm and the methyl carbons around 28 ppm.[11] |
| IR Spectroscopy (cm⁻¹) | N-H Stretch: Two sharp peaks characteristic of a primary amine at ~3350-3500 cm⁻¹. C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.[12] C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ for the tert-butyl group. C=O Stretch (Ester): A very strong, sharp absorption around 1700-1725 cm⁻¹. N-O Stretch (Nitro): Two strong absorptions, one asymmetric (~1520-1560 cm⁻¹) and one symmetric (~1345-1385 cm⁻¹).[13] C-O Stretch (Ester): A strong absorption in the 1150-1250 cm⁻¹ region. |
| Mass Spectrometry | Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 238.24). Key Fragments: A prominent fragment corresponding to the loss of the tert-butyl group (M-57) is expected, resulting in a peak at m/z = 181. |
Synthesis and Reaction Chemistry
The synthesis of tert-butyl 4-amino-3-nitrobenzoate can be approached from two primary strategic directions: nitration of the pre-formed ester or esterification of the pre-formed nitro-substituted acid. The latter is often preferred to avoid potential side reactions and control regioselectivity.
Recommended Synthesis Protocol: Esterification of 4-Amino-3-nitrobenzoic Acid
This protocol is based on well-established esterification methods and provides a reliable route to the target compound. The causality for each step is explained to provide a deeper understanding of the process.
Workflow Diagram: Synthesis of tert-Butyl 4-amino-3-nitrobenzoate
Caption: Synthesis workflow for tert-butyl 4-amino-3-nitrobenzoate.
Methodology:
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Acid Chloride Formation:
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Procedure: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-amino-3-nitrobenzoic acid (1.0 eq). Carefully add thionyl chloride (SOCl₂) (5-10 eq) in a fume hood. Heat the mixture to a gentle reflux for 2-3 hours.[14] The reaction is complete when the solid has fully dissolved and gas evolution (HCl, SO₂) has ceased.
-
Causality: Thionyl chloride is an excellent reagent for converting carboxylic acids to acid chlorides. It is used in excess to serve as both reagent and solvent. The byproducts (HCl and SO₂) are gases, which drives the reaction to completion according to Le Châtelier's principle.
-
Post-Reaction: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. This step is critical and should be done thoroughly.
-
-
Esterification with tert-Butanol:
-
Procedure: Dissolve the crude 4-amino-3-nitrobenzoyl chloride in an anhydrous aprotic solvent like dichloromethane (DCM). Cool the solution to 0°C in an ice bath. Slowly add a solution of tert-butanol (1.5-2.0 eq) in DCM. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Causality: The acid chloride is highly electrophilic and readily reacts with the nucleophilic oxygen of tert-butanol. The reaction is performed at low temperature initially to control the exothermic reaction. Anhydrous conditions are essential to prevent the hydrolysis of the acid chloride back to the carboxylic acid.
-
-
Workup and Purification:
-
Procedure: Quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid chloride and HCl. Separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Causality: The aqueous bicarbonate wash is a self-validating step; effervescence indicates the neutralization of acid. This ensures that the final product is not contaminated with acidic impurities. Column chromatography separates the desired product from any unreacted starting materials or byproducts.
-
Reactivity Profile
The molecule's functionality is dictated by its three distinct groups, offering several avenues for further chemical modification.
Diagram: Key Reactive Sites
Caption: Reactive centers of tert-butyl 4-amino-3-nitrobenzoate.
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Reduction of the Nitro Group: The nitro group is readily reduced to a primary amine using standard conditions, such as catalytic hydrogenation (H₂ over Pd/C) or using reducing agents like tin(II) chloride (SnCl₂) or iron (Fe) in acidic media. This transformation is fundamental for creating ortho-phenylenediamine derivatives, which are precursors to benzodiazepines and other heterocyclic systems.
-
Reactions of the Amino Group: The primary amino group is nucleophilic and can undergo acylation with acid chlorides or anhydrides, alkylation with alkyl halides, or serve as a nucleophile in condensation reactions.
-
Hydrolysis of the tert-Butyl Ester: The tert-butyl ester is stable to many reaction conditions but can be cleaved under acidic conditions (e.g., with trifluoroacetic acid or HCl) to yield the corresponding carboxylic acid. This deprotection step is often performed after modifications to other parts of the molecule.
Applications in Drug Development and Organic Synthesis
The primary value of tert-butyl 4-amino-3-nitrobenzoate lies in its role as a versatile intermediate. Its precursor, 4-amino-3-nitrobenzoic acid, is a documented starting material for a variety of pharmacologically relevant compounds.[1][2]
-
Heterocyclic Synthesis: As mentioned, reduction of the nitro group provides an ortho-diamine precursor. This moiety is a classic building block for synthesizing a wide range of fused heterocyclic systems that form the core of many pharmaceutical agents.
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Scaffold for Focused Libraries: The multiple functional groups allow for a combinatorial approach to synthesis. By varying the reactions at the amino, nitro (post-reduction), and ester (post-hydrolysis) sites, chemists can generate libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery.
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Intermediate for Advanced Precursors: This compound is often an intermediate in a longer synthetic sequence. For example, it might be used to synthesize more complex substituted anilines or benzoic acids that are then incorporated into a final drug target.
Safety and Handling
As with any chemical reagent, proper handling of tert-butyl 4-amino-3-nitrobenzoate is essential for laboratory safety. The safety profile is based on data for structurally related aminobenzoate and nitroaromatic compounds.[3]
| Hazard Category | GHS Information and Recommendations |
| Hazard Statements | H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3] H335: May cause respiratory irritation.[3] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Personal Protective Equipment (PPE) | Use a dust mask (e.g., N95), chemical safety goggles, and nitrile gloves. Handle in a well-ventilated area or a chemical fume hood. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. |
| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. |
Conclusion
Tert-butyl 4-amino-3-nitrobenzoate is a strategically important molecule in the toolkit of the modern synthetic chemist. Its well-defined physicochemical properties and predictable reactivity make it a reliable building block for creating molecular complexity. The ability to selectively manipulate its three functional groups provides a robust platform for the synthesis of novel compounds, particularly in the pursuit of new therapeutic agents. This guide has provided the core technical knowledge required for the effective and safe utilization of this valuable chemical intermediate.
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